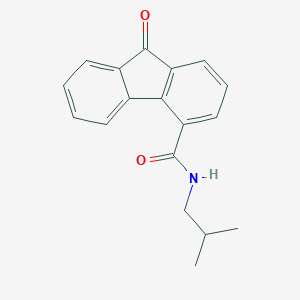

![molecular formula C25H23N3O3 B299443 N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide, also known as CEM-102, is a novel antibacterial agent that has shown promising results in preclinical studies. It belongs to the class of oxazolidinone antibiotics and has a unique chemical structure that distinguishes it from other antibiotics.

Wirkmechanismus

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. It binds to a different site on the ribosome than other antibiotics, which makes it effective against bacteria that are resistant to other antibiotics. This compound has a bacteriostatic effect, which means that it inhibits bacterial growth but does not kill the bacteria.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity and good tolerability in preclinical studies. It is metabolized in the liver and excreted in the urine. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide is its potent antibacterial activity against resistant bacterial strains. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of this compound is its high cost of production, which may limit its availability for clinical use.

Zukünftige Richtungen

There are several future directions for research on N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide. One area of research is to investigate the potential of this compound for the treatment of tuberculosis, as it has been shown to have activity against Mycobacterium tuberculosis in preclinical studies. Another area of research is to investigate the potential of this compound in combination with other antibiotics for the treatment of bacterial infections. Finally, further research is needed to optimize the synthesis method of this compound to reduce its cost of production and increase its availability for clinical use.

Conclusion:

In conclusion, this compound is a promising antibacterial agent with potent activity against resistant bacterial strains. It has a unique chemical structure and mechanism of action that make it effective against bacteria that are resistant to other antibiotics. While there are limitations to its use, further research on this compound has the potential to lead to new treatments for bacterial infections.

Synthesemethoden

The synthesis of N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide involves several steps, including the reaction of 4-cyanophenylboronic acid with 2-bromo-2-ethyl-6-methylaniline to form an intermediate compound. The intermediate compound is then reacted with 2-(2-oxoethoxy)benzoyl chloride to form this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide has been extensively studied for its antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus pneumoniae. It has been shown to have potent activity against these bacteria, with minimum inhibitory concentrations (MICs) in the range of 0.12-1 μg/mL. This compound has also been shown to be effective in animal models of bacterial infections, including skin and soft tissue infections, pneumonia, and sepsis.

Eigenschaften

Molekularformel |

C25H23N3O3 |

|---|---|

Molekulargewicht |

413.5 g/mol |

IUPAC-Name |

N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide |

InChI |

InChI=1S/C25H23N3O3/c1-3-19-8-6-7-17(2)24(19)28-23(29)16-31-22-10-5-4-9-21(22)25(30)27-20-13-11-18(15-26)12-14-20/h4-14H,3,16H2,1-2H3,(H,27,30)(H,28,29) |

InChI-Schlüssel |

OUMALKZJXAYAGD-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N)C |

Kanonische SMILES |

CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C#N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-{[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B299361.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B299362.png)

![N-[3-(4-ethylphenoxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B299366.png)

![N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299368.png)

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B299369.png)

![N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299380.png)

![N,2-dimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299381.png)

![4-(4-chlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299383.png)

![4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299384.png)